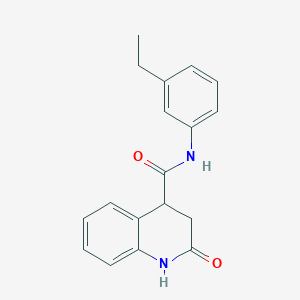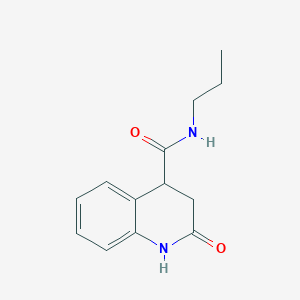
2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide, commonly known as QL-IX-55, is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.
Mecanismo De Acción
QL-IX-55 works by inhibiting the activity of 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide, an enzyme that plays a crucial role in DNA repair. When DNA is damaged, 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide is activated and recruits other proteins to the site of damage to repair it. In cancer cells with defects in DNA repair pathways, 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
QL-IX-55 has been shown to have potent antitumor activity in preclinical studies. It has also been shown to enhance the activity of other DNA-damaging agents, such as radiation and chemotherapy. In addition to its anticancer effects, QL-IX-55 has also been studied for its potential to protect against ischemia-reperfusion injury in the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
QL-IX-55 is a potent and selective 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibitor, making it a valuable tool for studying the role of 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide in DNA repair and cancer biology. However, it is important to note that 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibition can have off-target effects and may affect other cellular processes. Additionally, QL-IX-55 has poor solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on QL-IX-55. One area of interest is the development of combination therapies that include QL-IX-55 and other DNA-damaging agents. Another area of focus is the development of more potent and selective 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibitors that can overcome the limitations of QL-IX-55. Finally, there is ongoing research on the use of 2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide inhibitors in combination with immunotherapy to enhance the immune response against cancer cells.
Métodos De Síntesis
QL-IX-55 can be synthesized using a multistep process. The starting material is 2-aminobenzonitrile, which is reacted with ethyl 2-bromoacetate to form an intermediate. This intermediate is then treated with sodium methoxide and propylamine to obtain QL-IX-55 as a white solid.
Aplicaciones Científicas De Investigación
QL-IX-55 has been extensively studied for its potential therapeutic applications. It has been shown to selectively kill cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1/2 genes. This makes QL-IX-55 a promising candidate for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancers.
Propiedades
IUPAC Name |
2-oxo-N-propyl-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-7-14-13(17)10-8-12(16)15-11-6-4-3-5-9(10)11/h3-6,10H,2,7-8H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFATJNHQHZYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=O)NC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


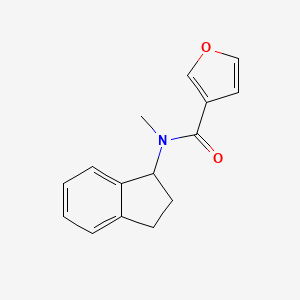
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)
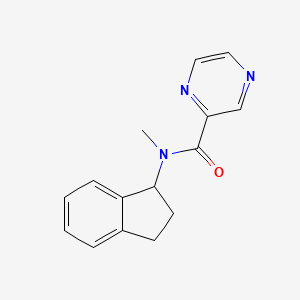
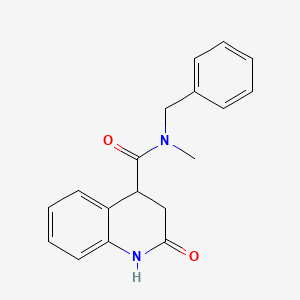
![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)
